molecular formula C13H12N2O B8567635 3-Aminobiphenyl-2-carboxamide

3-Aminobiphenyl-2-carboxamide

Cat. No.: B8567635
M. Wt: 212.25 g/mol
InChI Key: YDHYSAGXZMGUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobiphenyl-2-carboxamide is a biphenyl derivative featuring an amino (-NH₂) group at the 3-position and a carboxamide (-CONH₂) moiety at the 2-position of the biphenyl scaffold. The biphenyl core consists of two aromatic rings connected by a single bond, providing rigidity and planarity, which are advantageous for interactions with biological targets.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-amino-6-phenylbenzamide

InChI

InChI=1S/C13H12N2O/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,14H2,(H2,15,16)

InChI Key

YDHYSAGXZMGUQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-Amino-N-phenyl-1-benzofuran-2-carboxamide ()

  • Core Structure : Benzofuran (oxygen-containing heterocycle) replaces the biphenyl system.
  • Functional Groups: Amino group at the 3-position of the benzofuran ring and a phenyl-substituted carboxamide at the 2-position.
  • Key Differences: The benzofuran oxygen introduces polarity, increasing water solubility compared to the purely hydrocarbon biphenyl structure. Reduced planarity due to the fused oxygen atom may alter binding to flat hydrophobic pockets in enzymes.
  • Research Implications : Benzofuran derivatives are often investigated for antiviral and anti-inflammatory activity, suggesting this compound may target oxidative stress pathways .

N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide ()

  • Core Structure : Benzodioxole (two oxygen atoms in a fused ring) replaces biphenyl.
  • Functional Groups: A 4-aminophenyl group is attached to the carboxamide, and the benzodioxole ring adds two oxygen atoms.
  • Key Differences: The benzodioxole moiety significantly enhances polarity (H-bond acceptors: 4 vs. Molecular weight (256.26 g/mol) is higher than the biphenyl analog, which may influence metabolic stability. The para-amino substitution on the phenyl group could lead to distinct electronic effects compared to the meta-amino group in 3-aminobiphenyl-2-carboxamide.
  • Research Implications : Benzodioxole derivatives are common in CNS drug design due to their metabolic resistance, suggesting this compound might target neurological receptors .

Data Comparison Table

Property This compound (Target) 3-Amino-N-phenyl-1-benzofuran-2-carboxamide N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide
Molecular Formula C₁₃H₁₂N₂O (estimated) C₁₄H₁₂N₂O₂ C₁₄H₁₂N₂O₃
Molecular Weight (g/mol) ~220.25 (estimated) ~264.26 256.26
H-Bond Donors 2 2 2
H-Bond Acceptors 3 (estimated) 4 4
Core Feature Biphenyl Benzofuran Benzodioxole
Polarity Moderate High Very High

Discussion of Key Findings

Structural Impact on Solubility : The benzofuran and benzodioxole analogs exhibit higher polarity than the biphenyl compound due to additional oxygen atoms, which may improve solubility but reduce lipophilicity and membrane permeability .

Pharmacological Potential: The biphenyl structure’s planarity favors interactions with flat enzymatic pockets (e.g., tyrosine kinases). Benzodioxole’s metabolic stability (from electron-rich oxygens) could enhance half-life in vivo, making it suitable for CNS targets .

Synthetic Considerations : Biphenyl systems often require cross-coupling reactions (e.g., Suzuki), while benzofuran/benzodioxole derivatives may involve cyclization or oxidation steps, affecting scalability .

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